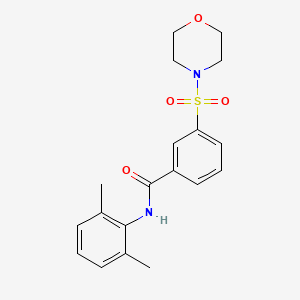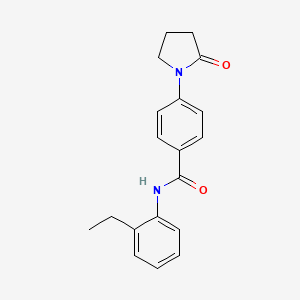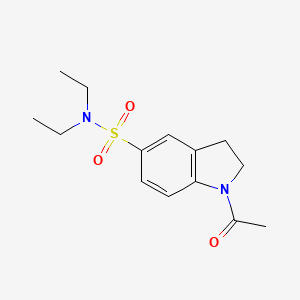![molecular formula C15H12Cl2N2OS B5796115 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide, also known as CCNA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a thioamide derivative of 2-chloro-N-(4-chlorophenyl)acetamide, which is a known analgesic drug. CCNA is an important compound in the field of pharmacology and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to inhibit the growth and proliferation of cancer cells by downregulating various signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has a variety of biochemical and physiological effects. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide can induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to modulate various signaling pathways involved in cell growth, proliferation, and survival. In addition, 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is its potent anti-cancer activity. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. One area of research that warrants further investigation is the mechanism of action of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. More studies are needed to fully understand how 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide exerts its anti-cancer activity and to identify its molecular targets. Another area of research that warrants further investigation is the potential use of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in combination with other anti-cancer agents. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide may enhance the anti-cancer activity of certain chemotherapy drugs, making it a promising candidate for combination therapy. Finally, more studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in animal models and clinical trials.
Synthesemethoden
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with thiourea in the presence of a base such as sodium hydroxide. The resulting compound is then treated with 2-chlorobenzenamine to produce 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been studied extensively for its potential use in various scientific research applications. One area of research where 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has shown promise is in the treatment of cancer. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-chlorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-7-5-10(6-8-11)9-14(20)19-15(21)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRIJPUTPWIGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(2-chlorophenyl)carbamothioyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)



